Cas no 6626-48-8 (4-(1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl)-n,n-diethylbutan-1-amine;hydrochloride)

4-(1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl)-n,n-diethylbutan-1-amine;hydrochloride structure
6626-48-8 structure
Product Name:4-(1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl)-n,n-diethylbutan-1-amine;hydrochloride
CAS No:6626-48-8
MF:C16H33ClN2
MW:288.899623632431
CID:1707014
PubChem ID:54609763
Update Time:2025-04-21

4-(1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl)-n,n-diethylbutan-1-amine;hydrochloride Chemical and Physical Properties

Names and Identifiers

    • NSC58228
    • NSC-58228
    • 4-(1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl)-N,N-diethylbutan-1-amine,hydrochloride
    • 4-(1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl)-N,N-diethylbutan-1-amine
    • hydrochloride
    • DS-014430
    • DTXSID10715012
    • 4-(1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl)-N,N-diethyl-butan-1-amine
    • 6626-48-8
    • N,N-Diethyl-4-(octahydro-2H-isoindol-2-yl)butan-1-amine--hydrogen chloride (1/1)
    • 4-(1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl)-n,n-diethylbutan-1-amine;hydrochloride
    • Inchi: 1S/C16H32N2.ClH/c1-3-17(4-2)11-7-8-12-18-13-15-9-5-6-10-16(15)14-18;/h15-16H,3-14H2,1-2H3;1H
    • InChI Key: VZFTXLVDLPGJQM-UHFFFAOYSA-N
    • SMILES: Cl.N1(CCCCN(CC)CC)CC2CCCCC2C1

Computed Properties

  • Exact Mass: 252.25676
  • Monoisotopic Mass: 288.2332268g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 7
  • Complexity: 211
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 6.5Ų

Experimental Properties

  • PSA: 6.48
  • LogP: 3.97030
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